2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide
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Overview
Description
2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a triazine ring, a sulfanyl group, and an acetohydrazide moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazine derivatives, while reduction could produce various hydrazide compounds .
Scientific Research Applications
2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
4-hydroxy-2-quinolones: Valued for their pharmaceutical and biological activities.
5-chloro-1-oxo-2,3-dihydro-2-hydroxy-1H-indene-2-carboxylate: Used in various organic synthesis reactions.
Uniqueness
What sets 2-[(5-hydroxy-3-oxo-2,3-dihydro-1,2,4-triazin-6-yl)sulfanyl]-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C15H15N5O3S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C15H15N5O3S/c1-10(7-11-5-3-2-4-6-11)8-16-18-12(21)9-24-14-13(22)17-15(23)20-19-14/h2-8H,9H2,1H3,(H,18,21)(H2,17,20,22,23)/b10-7+,16-8+ |
InChI Key |
CKANJGIRYWGERQ-YHQUMQLZSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CSC2=NNC(=O)NC2=O |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)CSC2=NNC(=O)NC2=O |
solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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